molecular formula C16H14N2O2S B2575795 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide CAS No. 2034347-57-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide

Cat. No. B2575795
CAS RN: 2034347-57-2
M. Wt: 298.36
InChI Key: OGTVZZMFWZKZTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiophene ring, followed by the introduction of the acetyl group, the ethyl group, and finally the cyanobenzamide group. The exact methods and reagents used would depend on the specific conditions and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the acetyl group, and the cyanobenzamide group. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific groups present in the molecule. The acetyl group could potentially undergo reactions such as hydrolysis or reduction. The cyanobenzamide group could participate in reactions such as hydrolysis or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups present in the molecule. For example, the presence of the thiophene ring could contribute to the compound’s aromaticity and stability. The acetyl group and the cyanobenzamide group could influence the compound’s polarity and solubility .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity. For example, certain compounds have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Some thiophene derivatives have demonstrated excellent antioxidant activity. These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .

Anticorrosion Activity

Thiophene derivatives can also be used as anticorrosion agents. They have been found to show high anticorrosion efficiency, which could make them useful in protecting metal surfaces .

Anticancer Activity

Certain thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines. This suggests potential applications in cancer treatment .

Anti-inflammatory Activity

Some thiophene derivatives act as anti-inflammatory agents . This could make them useful in treating conditions characterized by inflammation.

Serotonin Antagonists

Thiophene derivatives can work as serotonin antagonists . This means they can block the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. This property could make them useful in treating certain mental health conditions.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the groups present in the molecule. It’s possible that the compound could interact with various enzymes or receptors in the body, but without specific studies, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or bioengineering .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11(19)15-6-5-14(21-15)7-8-18-16(20)13-4-2-3-12(9-13)10-17/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTVZZMFWZKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide

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